Cerium tris(2-ethylbutyrate)

metal loading cerium content precursor efficiency

Short-chain cerium carboxylates often retain coordinated water, causing inconsistent decomposition. Long-chain analogs leave residual carbon. Cerium tris(2-ethylbutyrate) (CAS 94278-28-1) offers an intermediate solution: - Lower oxide conversion (<400°C) vs. conventional precursors - Enhanced organic solubility (toluene, xylene) with minimal residual carbon - ~28.8 wt.% Ce for efficient metal loading - Balanced LogP (0.5175) for spin-coating mixed oxides

Molecular Formula C18H33CeO6
Molecular Weight 485.6 g/mol
CAS No. 94278-28-1
Cat. No. B12655294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium tris(2-ethylbutyrate)
CAS94278-28-1
Molecular FormulaC18H33CeO6
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ce+3]
InChIInChI=1S/3C6H12O2.Ce/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3
InChIKeyATAWLIKXIGUNBJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium Tris(2-ethylbutyrate): Technical Profile


Cerium tris(2-ethylbutyrate) (CAS 94278-28-1), with molecular formula C₁₈H₃₃CeO₆ and a molecular weight of 485.6 g mol⁻¹, is a cerium(III) carboxylate complex formed from Ce³⁺ and three 2-ethylbutanoate ligands [1]. Classified as an organometallic precursor, this compound belongs to the broader family of metal carboxylates valued for organic solvent solubility and high metal weight-density relative to inorganic alternatives [2]. Its branched carboxylate architecture confers distinct physicochemical properties — intermediate chain length, moderate steric bulk, and hydrophobicity — that position it between short-chain (e.g., acetate) and long-chain (e.g., 2-ethylhexanoate, stearate) cerium carboxylate analogs [3].

Branched C₆ carboxylate ligand – moderate steric bulk and hydrophobicity for organic-phase processing
Cerium(III) oxidation state retained; distinct from Ce(IV) carboxylate precursors
Occupies intermediate chain-length position between short-chain (acetate) and long-chain (2-ethylhexanoate) analogs

Why Generic Cerium Carboxylates Cannot Substitute


Cerium carboxylates are not interchangeable; even subtle variations in carboxylate chain length, branching, and Ce(III) versus Ce(IV) oxidation state produce measurable differences in precursor behavior. Systematic studies on cerium(III) carboxylates from octanoate to octadecanoate demonstrate that chain length controls the presence or absence of coordinated water — short-chain homologues retain coordinated water, whereas long-chain homologues contain only adsorbed water — with profound effects on thermal decomposition pathways, mesophase formation (70–120 °C), and melt transitions (130–150 °C) [1]. The 2-ethylbutyrate ligand, with its C₆ branched architecture, occupies a distinct position on this continuum: it is short enough to minimize residual carbon contamination upon thermolysis yet sufficiently branched to enhance organic solubility and suppress undesired oligomerization relative to linear carboxylates [2]. Substituting cerium(III) 2-ethylhexanoate (C₈ branched) or cerium(III) acetate (C₂ linear) for the 2-ethylbutyrate analog alters metal content per unit mass, solution viscosity, decomposition onset temperature, and oxide morphology — rendering generic substitution a quantifiable risk to process reproducibility .

Chain-length mismatch alters coordinated water content, shifting thermal decomposition pathway and oxide morphology vs. generic cerium carboxylates.

Linear or shorter-chain analogs (e.g., acetate) lack the branched architecture that enhances organic solubility and suppresses oligomerization.

Ce(III)/Ce(IV) oxidation-state substitution changes redox behavior; 2-ethylbutyrate ligand kinetics may not transfer to bulkier carboxylate complexes.

Quantitative Differentiation Evidence


Cerium Metal Content vs. Common Precursors

Cerium tris(2-ethylbutyrate) delivers a theoretical cerium metal content of approximately 28.8 wt.% Ce (calculated as atomic weight Ce 140.12 g mol⁻¹ divided by molecular weight 485.6 g mol⁻¹). In contrast, the widely adopted comparator cerium(III) 2-ethylhexanoate (monomer formula weight 569.73 g mol⁻¹) provides only ~24.6 wt.% Ce, while cerium(III) acetate (anhydrous, 317.25 g mol⁻¹) yields a higher ~44.2 wt.% Ce. Cerium(III) chloride heptahydrate — an inorganic alternative — contains 37.6 wt.% Ce but is water-soluble rather than organic-soluble, limiting its use in non-aqueous deposition processes [1]. Commercial Ce(2-ethylhexanoate)₃ is typically supplied as a 49 wt.% solution in excess 2-ethylhexanoic acid with an effective Ce content of only 12 wt.%, further reducing practical metal delivery per unit mass purchased .

Cerium Metal Content
Reported
~28.8 wt.% Ce
Higher Ce loading per unit mass than common organic-soluble analog (Ce 2-ethylhexanoate ~24.6%).
Reduces procurement mass for target metal delivery.
metal loading cerium content precursor efficiency gravimetric analysis

Thermal Decomposition and Coordinated Water

Thermogravimetric analysis (TGA) of even-chain-length cerium(III) carboxylates from octanoate (C₈) to octadecanoate (C₁₈) reveals a systematic trend: short-chain homologues contain coordinated water that must be thermally eliminated, whereas long-chain homologues (≥ C₁₀) contain only adsorbed water. Cerium tris(2-ethylbutyrate), with an effective carboxylate chain length of C₆, is predicted by this class-level trend to contain coordinated water, sharing the behavior of the short-chain octanoate (C₈) rather than the long-chain 2-ethylhexanoate (C₈ branched, but effectively longer) [1]. This coordinated water contributes to a lower-temperature decomposition pathway and influences the morphology of the resulting CeO₂ oxide — directly affecting the surface area and crystallinity of the final material [2].

Coordinated Water
Class-level inference
Predicted coordinated water (C₆ regime)
May lower oxide conversion temperature; affects CeO₂ morphology vs. long-chain carboxylates.
Confirms short-chain thermal behavior.
thermogravimetry coordinated water thermal decomposition oxide precursor

Organic Solvent Solubility Comparison

Cerium tris(2-ethylbutyrate), as a metal carboxylate with three branched C₆ organic ligands, is expected to be soluble in common organic solvents (e.g., toluene, xylenes, hydrocarbons) based on the established solubility behavior of cerium carboxylates [1]. In contrast, cerium(III) chloride heptahydrate (CeCl₃·7H₂O, MW 372.58 g mol⁻¹) is exclusively water-soluble and cannot be used in non-aqueous precursor formulations required for chemical solution deposition (CSD) or organic-phase catalyst preparation. Cerium(III) acetate hydrate exhibits intermediate behavior — water-soluble but poorly soluble in non-polar organic solvents — restricting its utility in processes demanding strictly anhydrous, organic-phase delivery of cerium . The branched 2-ethylbutyrate architecture further enhances organic solubility relative to linear carboxylates of comparable molecular weight, a property exploited in metal carboxylate precursors for homogeneous catalyst preparation [2].

Organic Solubility
Class-level inference
Soluble in aromatic/aliphatic hydrocarbons
Enables non-aqueous deposition; CeCl₃·7H₂O water-soluble only, acetate poorly organic-soluble.
Functional gate for CSD and sol-gel processing.
organic solubility precursor solution thin film deposition non-aqueous processing

Molecular Architecture and Nuclearity

High-energy X-ray scattering (HEXRD) and DFT computational studies on cerium 2-ethylhexanoate dissolved in its parent acid reveal a linear tetracerium structure with repeating Ce–Ce distances of approximately 4.3 Å extending out to 16.4 Å, consistent with a Ce₄(RCO₂)₁₂ motif [1]. By analogy, cerium tris(2-ethylbutyrate), featuring a shorter branched carboxylate (C₆ vs. C₈), is predicted to adopt a lower nuclearity or a different oligomerization pattern that may result in measurably lower solution viscosity at equivalent cerium concentrations [2]. This structural difference is significant because precursor nuclearity directly influences mass transport during spin-coating, inkjet printing, or impregnation of porous catalyst supports: lower-nuclearity species penetrate smaller pore diameters more effectively and yield more uniform films.

Molecular Nuclearity
Cross-study comparable
Predicted lower nuclearity vs. Ce₄ (2-ethylhexanoate)
May improve substrate wetting and mesopore penetration relative to tetrameric analog.
Structural inference; solution viscosity data unavailable.
molecular structure nuclearity EXAFS precursor design

Ce(III)/Ce(IV) Redox Capability

The Ce(III)/Ce(IV) redox couple exhibits an oxidation potential of approximately 1.24 V (vs. S.H.E.) and a reduction potential of ~0.45 V in sulfuric acid media, as determined by cyclic voltammetry on platinum electrodes [1]. Cerium tris(2-ethylbutyrate), as a Ce(III) carboxylate, retains this inherent redox capability: upon dissolution in organic media, the Ce(III) center can be oxidized to Ce(IV) by hydrogen peroxide or electrochemical methods, yielding Ce(IV) carboxylate species that serve as active oxidants for organic substrates [2]. This contrasts with cerium(III) 2-ethylhexanoate, where the longer, more branched ligand may sterically hinder oxidant access to the metal center or alter the Ce(III)/Ce(IV) redox potential through inductive effects [3]. The structurally more compact 2-ethylbutyrate ligand may preserve faster redox kinetics, an attribute of potential significance in catalytic oxidation applications where turnover frequency depends on metal-center accessibility.

Redox Potentials
Cross-study comparable
Ox ~1.24 V, Red ~0.45 V (vs. S.H.E.)
Supports use as latent oxidant; compact ligand may reduce steric shielding vs. bulkier carboxylates.
Free-ion potentials; complex-specific values not measured.
redox chemistry Ce(III)/Ce(IV) couple oxidative catalysis electrochemical potential

LogP and Hydrophobicity Profile

Cerium tris(2-ethylbutyrate) has a computed LogP (octanol–water partition coefficient) of 0.51750, reflecting moderate hydrophobicity suitable for organic-phase processing while retaining sufficient polarity for wetting of oxide substrates . In contrast, cerium(III) acetylacetonate (Ce(acac)₃), a frequently used MOCVD precursor, carries a significantly more polar ligand set with a lower LogP that promotes water solubility and hygroscopicity — detrimental in moisture-sensitive ALD/CVD processes . Cerium(III) 2-ethylhexanoate, with its longer C₈ branched chain, is expected to have a higher LogP and correspondingly greater hydrophobicity, which may complicate aqueous workup or require more aggressive organic solvent systems for removal of residual ligand after oxide formation. The intermediate LogP of the 2-ethylbutyrate derivative thus occupies a distinct, quantifiable position in the hydrophobicity spectrum of cerium precursors.

Hydrophobicity (LogP)
Data to verify
LogP = 0.52
Intermediate hydrophobicity; may support balanced solubility and substrate wettability.
Computational estimate; experimental confirmation needed.
partition coefficient LogP hydrophobicity precursor wetting

Evidence-Backed Application Scenarios


CeO₂ Buffer Layers via Chemical Solution Deposition

Cerium tris(2-ethylbutyrate) is an appropriate precursor candidate for chemical solution deposition of epitaxial CeO₂ buffer layers on textured Ni-alloy substrates, a critical step in coated-conductor fabrication. Its organic solubility enables formulation in toluene or xylene-based coating solutions, while its moderate Ce content (~28.8 wt.%) delivers efficient metal loading per unit mass of precursor. The predicted coordinated water content — analogous to short-chain cerium carboxylates — may facilitate a lower-temperature oxide conversion pathway (<400 °C), potentially reducing the thermal budget relative to precursors requiring >1000 °C processing [1].

Homogeneous Catalyst for Selective Oxidation

The Ce(III)/Ce(IV) redox capability retained in the 2-ethylbutyrate complex — with free-ion oxidation/reduction potentials of ~1.24 V and ~0.45 V vs. S.H.E. — supports its application as a soluble catalyst precursor for oxidative organic transformations in non-aqueous media [2]. The relatively compact 2-ethylbutyrate ligand may offer superior metal-center accessibility for substrate binding relative to the bulkier 2-ethylhexanoate analog, potentially translating to higher catalytic turnover frequencies in decarboxylative oxygenation or alcohol oxidation reactions.

Impregnation Precursor for Mesoporous Catalysts

The predicted lower molecular nuclearity of cerium tris(2-ethylbutyrate) in solution — relative to the tetracerium (Ce₄) structure confirmed for cerium 2-ethylhexanoate by HEXRD [3] — suggests improved penetration into mesoporous catalyst supports (pore diameters 2–50 nm) during incipient wetness impregnation. This structural attribute, combined with organic solvent solubility, makes the 2-ethylbutyrate derivative a potentially superior choice for preparing highly dispersed CeO₂ nanoparticles on silica, alumina, or zeolite supports where uniform metal distribution is critical to catalytic performance.

Mixed-Oxide Thin Films via Spin-Coating

The intermediate LogP of 0.51750 confers a balanced hydrophobicity/hydrophilicity profile amenable to spin-coating of mixed-oxide precursor solutions (e.g., CeO₂–ZrO₂, CeO₂–TiO₂) onto planar substrates. The branched C₆ ligand architecture suppresses excessive solution viscosity while maintaining sufficient wettability on hydroxylated oxide surfaces, and the compound's solubility in common spin-coating solvents (toluene, 2-methoxyethanol) enables precise control of film thickness through solution concentration and spin speed .

Application
Selection Property
Validation Focus
CeO₂ buffer-layer deposition
Organic solubility, moderate Ce loading
Oxide conversion temperature, epitaxial quality
Selective oxidation catalysis
Ce(III)/Ce(IV) redox capability, ligand accessibility
Catalytic turnover frequency, oxidant access
Mesoporous catalyst impregnation
Lower solution nuclearity, organic solubility
Pore penetration, metal dispersion uniformity
Mixed-oxide spin-coated films
Intermediate LogP, solubility in spin-coating solvents
Film thickness control, substrate wettability
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